2,4-Dichloroquinazolin-6-ol
Overview
Description
2,4-Dichloroquinazolin-6-ol is a heterocyclic compound with the molecular formula C8H4Cl2N2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a hydroxyl group at the 6th position on the quinazoline ring.
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichloroquinazolin-6-ol are currently unknown. The compound belongs to the quinazoline family, which has been widely applied in the development of drug candidates due to the wide range of pharmacological effects its derivatives presented . .
Mode of Action
The mode of action of this compound is not well-studied. As a quinazoline derivative, it may share similar mechanisms with other members of this family. For instance, some quinazoline derivatives have been found to inhibit cell proliferation in various cancer cell lines . .
Biochemical Pathways
Quinazoline derivatives have been shown to affect a variety of biochemical pathways, particularly in cancer cells . .
Result of Action
Some quinazoline derivatives have been found to have antiproliferative activity against various cancer cell lines . .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives, including 2,4-Dichloroquinazolin-6-ol, have been reported to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biochemical reactions, contributing to their diverse biological activities
Cellular Effects
Quinazoline derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloroquinazolin-6-ol typically involves the following steps:
Formation of Quinazoline Dione: Ortho-aminobenzoic acid reacts with potassium cyanate to form 2,4-quinazoline dione.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloroquinazolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-4-chloroquinazolin-6-ol or 2,4-dithioureaquinazolin-6-ol.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazolines.
Scientific Research Applications
2,4-Dichloroquinazolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinazoline: Similar structure but lacks the hydroxyl group at the 6th position.
2,4-Dichloroquinazolin-4-ol: Similar structure but with a hydroxyl group at the 4th position instead of the 6th.
Uniqueness
2,4-Dichloroquinazolin-6-ol is unique due to the presence of the hydroxyl group at the 6th position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2,4-dichloroquinazolin-6-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-7-5-3-4(13)1-2-6(5)11-8(10)12-7/h1-3,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEBJOAZHFREQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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